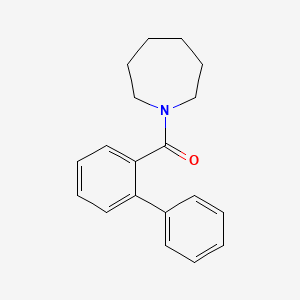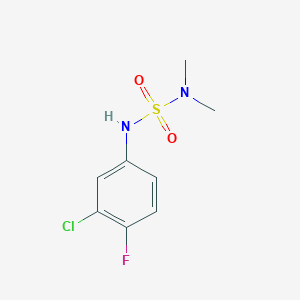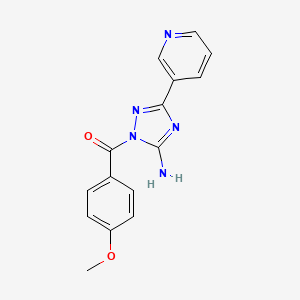![molecular formula C16H16N4O2S B5856020 benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate, also known as DMTPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMTPA is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it an important molecule for drug discovery and development. In
Mécanisme D'action
The mechanism of action of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial properties by disrupting the cell membrane of fungi and bacteria.
Biochemical and Physiological Effects:
benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to have a low toxicity profile in vitro and in vivo studies. It has been found to be stable in human plasma and has a long half-life, making it a potential candidate for drug development. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to have a high affinity for DNA and RNA, which may contribute to its anticancer and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is its potential use as a photosensitizer in photodynamic therapy. It has been found to be effective in killing cancer cells in vitro and in vivo studies. Another advantage is its low toxicity profile, which makes it a potential candidate for drug development. However, one limitation of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its anticancer, antifungal, and antibacterial properties. Additionally, benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate could be further modified to improve its solubility and bioavailability, making it a more effective drug candidate.
Méthodes De Synthèse
The synthesis of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate.
Applications De Recherche Scientifique
Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has shown potential applications in various fields of scientific research. It is an important molecule for drug discovery and development due to its ability to interact with biological targets. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.
Propriétés
IUPAC Name |
benzyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-8-12(2)20-15(17-11)18-16(19-20)23-10-14(21)22-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJKSQPYUPVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)







![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
